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molecular formula C16H17N7O2S B560044 Baricitinib CAS No. 1187594-09-7

Baricitinib

Cat. No. B560044
M. Wt: 371.4 g/mol
InChI Key: XUZMWHLSFXCVMG-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 471.2 g, 1268.6 mmol) in acetonitrile (10.86 L) and ethanol (3.75 L) was added an 85% aqueous solution of phosphoric acid (H3PO4, 191.6 g, 1661.7 mmol, 1.31 equiv) in ethanol (EtOH, 1.68 L) slowly over 50 min at 70° C. The resulting reaction mixture was cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration and washed with acetonitrile (500 mL). The resulting wet cake was then suspended in ethanol (EtOH, 7.0 L) before being treated with an aqueous 85% solution of phosphoric acid (H3PO4, 95.1 g, 824.6 mmol, 0.65 equiv) in ethanol (EtOH, 1.23 L) at room temperature. The resulting mixture was then warmed to reflux and stirred at reflux for 1 h before being cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration, washed with ethanol (2 L) and heptane/ethanol (v/v 2/1, 2.1 L), and dried in vacuum oven at 40° C. for overnight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt (534.8 g, 595.5 g theoretical, 89.8% yield) as white crystalline solids. For phosphate salt: mp: 187° C.; elemental analysis for C16H20N7O6PS, Calcd: C, 40.94; H, 4.29; N, 20.89; P, 6.60; S, 6.83; Found: C, 40.65; H, 4.22; N, 20.71; P, 6.53; S, 6.95; FTIR (vmax, cm−1): 3123 (—CH—), 2254 (CN), 1627 and 1441 (heteroaromatic C═N ), 1600 and 1559 (heteroaromatic C═C), 1312 (—SO2—); 1H NMR (DMSO-d6, 300 MHz) 6 12.19 (s, 1H), 8.94 (s, 1H), 8.71 (s, 1H), 8.48 (s, 1H), 7.62 (dd, 1H, J=3.5, 2.3 Hz), 7.08 (dd, 1H, J=3.6, 1.5 Hz), 4.60 (d, 2H, J=9.3, 9.2 Hz), 4.23 (d, 2H, J=9.3, 9.2 Hz), 3.69 (s, 2H), 3.23 (q, 2H,J=7.2 Hz), 1.23 (t, 3H, J=7.3 Hz) ppm; 13C NMR (DMSO-d6, 75 MHz) δ 152.3, 150.9, 149.4, 140.0, 129.7, 127.1, 122.2, 116.8, 113.1, 100.1, 58.6, 56.1, 43.3, 26.9, 7.5 ppm; C16H17N7O2S (free base, MW, 371.42), LCMS (EI) m/e 372 (M++H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191.6 g
Type
reactant
Reaction Step One
Quantity
10.86 L
Type
solvent
Reaction Step One
Quantity
3.75 L
Type
solvent
Reaction Step One
Quantity
1.68 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
1.23 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:24][C:25]#[N:26])[CH2:18][N:17]([S:19]([CH2:22][CH3:23])(=[O:21])=[O:20])[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.[P:27](=[O:31])([OH:30])([OH:29])[OH:28]>C(#N)C.C(O)C>[P:27]([OH:31])([OH:30])([OH:29])=[O:28].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:24][C:25]#[N:26])[CH2:16][N:17]([S:19]([CH2:22][CH3:23])(=[O:20])=[O:21])[CH2:18]3)[CH:14]=2)=[N:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
471.2 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)S(=O)(=O)CC)CC#N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
191.6 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
10.86 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
3.75 L
Type
solvent
Smiles
C(C)O
Name
Quantity
1.68 L
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
95.1 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
1.23 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled down to room temperature slowly
STIRRING
Type
STIRRING
Details
stirred at room temperature for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with ethanol (2 L) and heptane/ethanol (v/v 2/1, 2.1 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 40° C. for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
P(=O)(O)(O)O.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)S(=O)(=O)CC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 534.8 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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